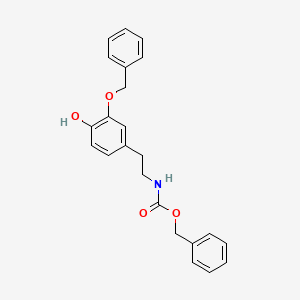

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a phenethyl carbamate, with additional benzyloxy and hydroxy groups on the phenyl ring. Its structure allows for diverse chemical reactivity and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate typically involves the reaction of 3-(benzyloxy)-4-hydroxyphenethylamine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Oxidation: The hydroxy group on the phenyl ring can undergo oxidation to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Synthesis and Structural Modifications

The synthesis of benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate typically involves the coupling of various benzyl and phenolic derivatives. For instance, the transformation of 3-(benzyloxy)-4-methoxybenzaldehyde into related compounds has been documented, highlighting methodologies that can be adapted for synthesizing this specific carbamate .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For example, prodrugs based on similar structures have shown improved pharmacological activity against cancer cell lines by enhancing cellular uptake and efficacy . The modification of phenolic compounds to create derivatives that can inhibit tumor growth is a promising area of research.

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. Agonists targeting peroxisome proliferator-activated receptors (PPARs), which include derivatives of this compound, have demonstrated the ability to ameliorate inflammation and vascular leakage in preclinical models . This suggests that such compounds could be beneficial in treating inflammatory diseases.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of benzyl carbamates on various cancer cell lines. Results indicated significant dose-dependent reductions in cell viability, supporting the hypothesis that these compounds can effectively target cancerous cells .

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of related compounds in vivo. For instance, systemic administration of similar phenethylamine derivatives has resulted in reduced retinal vascular leakage in diabetic rat models, indicating their potential utility in treating diabetic retinopathy .

Comparative Data Table

| Compound Name | Activity Type | Model Used | Key Findings |

|---|---|---|---|

| This compound | Anticancer | A549 lung cancer cells | Dose-dependent reduction in cell viability |

| Related PPAR Agonist | Anti-inflammatory | STZ-induced diabetic rats | Reduced retinal vascular leakage |

| Aryloxy Triester Phosphoramidates | Prodrug for phosphoserine | Cancer cell lines | Improved pharmacological activity |

Mécanisme D'action

The mechanism of action of Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparaison Avec Des Composés Similaires

Benzyl carbamate: Lacks the benzyloxy and hydroxy groups, making it less reactive.

Phenethyl carbamate: Does not have the benzyl group, resulting in different chemical properties.

Benzyloxyphenethylamine: Similar structure but lacks the carbamate group, affecting its biological activity.

Uniqueness: Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is unique due to the presence of both benzyloxy and hydroxy groups on the phenyl ring, along with the carbamate functionality. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

Activité Biologique

Benzyl (3-(benzyloxy)-4-hydroxyphenethyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its cytotoxic effects against certain cancer cell lines. This article provides a detailed overview of its biological activity, synthesizing findings from diverse research studies.

Overview of Biological Activity

The compound exhibits significant biological activity, particularly in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmission. Additionally, it has shown potential as an antitubercular agent and has been evaluated for its cytotoxic effects against various cancer cell lines.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of this compound. The following table summarizes the inhibitory concentrations (IC50 values) for AChE and BChE:

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | AChE | 36.05 | - |

| This compound | BChE | 22.23 | 2.26 |

The compound demonstrated a notable selectivity for BChE over AChE, indicating its potential therapeutic applications in treating conditions like Alzheimer's disease, where cholinesterase inhibitors are beneficial .

Antitubercular Activity

This compound has also been evaluated for its activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit the growth of both drug-sensitive and multidrug-resistant strains of M. tuberculosis. The following table summarizes the MIC values observed:

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| This compound | H37Rv | 0.625 - 6.25 |

| This compound | Multidrug-resistant strains | 0.625 - 6.25 |

These findings suggest that the compound could be a promising candidate for further development as an antitubercular agent .

Cytotoxicity Studies

Cytotoxic effects have been assessed using various cancer cell lines, including A549 lung cancer cells. The compound exhibited moderate cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | Moderate cytotoxicity observed |

This suggests that this compound may have potential applications in cancer therapy .

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Alzheimer's Disease Model : In vitro studies showed that the compound effectively inhibited AChE and BChE, leading to improved cholinergic signaling in neuronal cultures.

- Tuberculosis Treatment : In vivo studies demonstrated significant reductions in bacterial load in mouse models infected with M. tuberculosis when treated with this compound.

- Cancer Treatment : The compound was tested against various cancer cell lines, revealing its potential to induce apoptosis and inhibit proliferation.

Propriétés

IUPAC Name |

benzyl N-[2-(4-hydroxy-3-phenylmethoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21-12-11-18(15-22(21)27-16-19-7-3-1-4-8-19)13-14-24-23(26)28-17-20-9-5-2-6-10-20/h1-12,15,25H,13-14,16-17H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMURCMABRMMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)CCNC(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.